2-Methyl-N-[4-[(2,3,4,5-tetrahydro-5-oxo-1H-1-benzazepin-1-yl)carbonyl]phenyl]benzamide 2-Methyl-N-[4-[(2,3,4,5-tetrahydro-5-oxo-1H-1-benzazepin-1-yl)carbonyl]phenyl]benzamide
Brand Name: Vulcanchem
CAS No.: 137976-61-5
VCID: VC21311546
InChI: InChI=1S/C25H22N2O3/c1-17-7-2-3-8-20(17)24(29)26-19-14-12-18(13-15-19)25(30)27-16-6-11-23(28)21-9-4-5-10-22(21)27/h2-5,7-10,12-15H,6,11,16H2,1H3,(H,26,29)
SMILES: CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N3CCCC(=O)C4=CC=CC=C43
Molecular Formula: C25H22N2O3
Molecular Weight: 398.5 g/mol

2-Methyl-N-[4-[(2,3,4,5-tetrahydro-5-oxo-1H-1-benzazepin-1-yl)carbonyl]phenyl]benzamide

CAS No.: 137976-61-5

Cat. No.: VC21311546

Molecular Formula: C25H22N2O3

Molecular Weight: 398.5 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-N-[4-[(2,3,4,5-tetrahydro-5-oxo-1H-1-benzazepin-1-yl)carbonyl]phenyl]benzamide - 137976-61-5

Specification

CAS No. 137976-61-5
Molecular Formula C25H22N2O3
Molecular Weight 398.5 g/mol
IUPAC Name 2-methyl-N-[4-(5-oxo-3,4-dihydro-2H-1-benzazepine-1-carbonyl)phenyl]benzamide
Standard InChI InChI=1S/C25H22N2O3/c1-17-7-2-3-8-20(17)24(29)26-19-14-12-18(13-15-19)25(30)27-16-6-11-23(28)21-9-4-5-10-22(21)27/h2-5,7-10,12-15H,6,11,16H2,1H3,(H,26,29)
Standard InChI Key VQGMMQBJIJUSEG-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N3CCCC(=O)C4=CC=CC=C43
Canonical SMILES CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N3CCCC(=O)C4=CC=CC=C43

Introduction

Chemical Properties and Structure

2-Methyl-N-[4-[(2,3,4,5-tetrahydro-5-oxo-1H-1-benzazepin-1-yl)carbonyl]phenyl]benzamide possesses a distinct chemical structure and specific physicochemical properties that influence its biological behavior. The compound's comprehensive chemical profile is summarized in Table 1.

Table 1: Chemical and Physical Properties of 2-Methyl-N-[4-[(2,3,4,5-tetrahydro-5-oxo-1H-1-benzazepin-1-yl)carbonyl]phenyl]benzamide

PropertyValueSource
CAS Number137976-61-5
Molecular FormulaC₂₅H₂₂N₂O₃
Molecular Weight398.45400 g/mol
Density1.27 g/cm³
Boiling Point553.103°C at 760 mmHg
Flash Point288.307°C
Exact Mass398.16300
Polar Surface Area (PSA)66.48000 Ų
LogP5.00860

The compound's structure features a benzazepine ring system linked to a phenyl group through a carbonyl bridge, with this phenyl group further connected to a 2-methylbenzamide moiety. This architectural arrangement creates a molecule with multiple functional groups capable of engaging in various interactions with biological targets .

The moderate lipophilicity of the compound, as indicated by its LogP value of 5.00860, suggests reasonable membrane permeability, which is crucial for its absorption and distribution within biological systems. The polar surface area of 66.48 Ų indicates a moderate capacity for hydrogen bonding, which influences its solubility and permeability characteristics .

These physicochemical properties collectively contribute to the compound's pharmacokinetic profile and its ability to interact with specific biological targets, ultimately determining its potential therapeutic applications.

Synthesis and Development

The synthesis of 2-Methyl-N-[4-[(2,3,4,5-tetrahydro-5-oxo-1H-1-benzazepin-1-yl)carbonyl]phenyl]benzamide has been documented in scientific literature, particularly in the research conducted by Ogawa and colleagues, published in the Journal of Medicinal Chemistry in 1996. This work represents a significant contribution to the development and characterization of this compound .

Further details regarding the synthesis methodology are outlined in US Patent 5723606 A1, filed in 1998 by Yamanouchi Pharmaceutical Co., Ltd. This patent describes specific synthetic routes and reaction conditions required for the efficient production of this compound .

The synthetic pathway typically involves multiple steps, including the preparation of the benzazepine core structure followed by the strategic incorporation of additional functional groups. The process requires careful control of reaction conditions to ensure the formation of the desired structural features, including the carbonyl linkages and the specific arrangement of functional groups that characterize this molecule.

The development of this compound appears to be part of broader research efforts aimed at identifying novel therapeutic agents with specific pharmacological properties. Its structural relationship to Tolvaptan suggests potential similarities in biological activity, although with distinct pharmacological profiles that warrant independent investigation.

Pharmacological Profile

Receptor Interactions and Mechanism of Action

Research indicates that 2-Methyl-N-[4-[(2,3,4,5-tetrahydro-5-oxo-1H-1-benzazepin-1-yl)carbonyl]phenyl]benzamide exhibits significant interactions with various biological targets, particularly within the central nervous system. The compound's benzazepine core structure is known to interact with neurotransmitter systems, potentially including serotonin and norepinephrine receptors, which may explain its reported antidepressant-like effects.

The structural features of this compound, particularly modifications at specific positions such as the N-position, significantly influence its potency and selectivity for serotonin receptors. These structure-activity relationships have been elucidated through systematic studies that evaluate the effects of various structural modifications on biological activity.

Beyond its interactions with neurotransmitter systems, the compound has demonstrated capabilities to modulate cellular pathways involved in proliferation and survival. This modulation may occur through interactions with specific enzymes or signaling molecules implicated in cancer development and progression, potentially explaining its observed anticancer properties.

Research Studies and Clinical Findings

Antidepressant Activity Studies

A significant study published in the Journal of Medicinal Chemistry explored the antidepressant-like effects of benzazepine derivatives, including compounds structurally related to 2-Methyl-N-[4-[(2,3,4,5-tetrahydro-5-oxo-1H-1-benzazepin-1-yl)carbonyl]phenyl]benzamide. This research highlighted that modifications at the N-position significantly influenced the potency and selectivity for serotonin receptors, which are key targets for antidepressant medications.

The study employed various behavioral models to evaluate antidepressant activity, including tests that assess motivation, exploratory behavior, and stress responses. The results demonstrated promising antidepressant-like effects, comparable to established antidepressant medications but potentially with a different side effect profile.

Anticancer Research Findings

Research published in Cancer Letters investigated the cytotoxic effects of various benzazepine derivatives on cancer cell lines. The findings indicated that compounds with structural similarities to 2-Methyl-N-[4-[(2,3,4,5-tetrahydro-5-oxo-1H-1-benzazepin-1-yl)carbonyl]phenyl]benzamide exhibited significant inhibition of cell proliferation, particularly in breast cancer cells.

These anticancer effects were characterized by dose-dependent responses and specificity for cancer cells over normal cells, suggesting a potential therapeutic window for clinical applications. Mechanistic studies revealed that the compound's anticancer activity involves multiple cellular pathways, including those regulating apoptosis, cell cycle progression, and cellular differentiation.

Comprehensive Research by Ogawa et al.

The seminal work by Ogawa and colleagues, published in the Journal of Medicinal Chemistry (1996, Vol. 39, No. 18, p. 3547-3555), represents a cornerstone in the scientific understanding of this compound. This research provided detailed insights into the synthesis, chemical characterization, and preliminary biological evaluation of 2-Methyl-N-[4-[(2,3,4,5-tetrahydro-5-oxo-1H-1-benzazepin-1-yl)carbonyl]phenyl]benzamide and related compounds .

The study employed various experimental approaches, including in vitro receptor binding assays, functional studies, and behavioral models, to evaluate the biological activities of these compounds. The findings established important structure-activity relationships that guide current understanding of the compound's therapeutic potential .

Future Research Directions

Structure-Activity Relationship Studies

Future research efforts should focus on systematic structure-activity relationship studies to identify the specific structural features that contribute to the compound's various biological activities. Such investigations would involve the synthesis and evaluation of structural analogs with modifications at key positions, enabling the optimization of desired activities while minimizing potential side effects.

These studies would benefit from advanced computational approaches, including molecular docking and quantitative structure-activity relationship (QSAR) analyses, to predict the effects of structural modifications and guide synthetic efforts efficiently.

Preclinical Development Studies

For the compound to progress toward potential clinical applications, comprehensive preclinical development studies would be necessary. These would include detailed pharmacokinetic analyses to characterize the compound's absorption, distribution, metabolism, and excretion (ADME) properties.

Additionally, toxicology studies would be required to establish the compound's safety profile, including acute and chronic toxicity, genotoxicity, reproductive toxicity, and carcinogenicity assessments. These safety evaluations are critical prerequisites for any potential advancement to clinical trials.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator